molecular formula C22H13BrF3NS B2386237 2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 339103-53-6

2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline

Cat. No.: B2386237
CAS No.: 339103-53-6
M. Wt: 460.31
InChI Key: FSWPEHBFSMCXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromophenyl group, a sulfanyl group, and a trifluoromethylphenyl group attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can lead to various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Quinoline derivatives are known for their antimicrobial and anticancer activities.

    Medicine: This compound may be investigated for its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The quinoline core can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline
  • 2-[(4-Methylphenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline
  • 2-[(4-Fluorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline

Uniqueness

2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline is unique due to the presence of the bromine atom, which can participate in various chemical reactions, such as nucleophilic substitution. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability.

Biological Activity

The compound 2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C17H14BrF3N2S
  • Molecular Weight : 484.26 g/mol
  • Structure : The compound features a quinoline backbone with a bromophenyl and trifluoromethyl substituent, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain quinoline derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity compared to traditional antibiotics like ciprofloxacin .

Anticancer Potential

Quinoline derivatives are also explored for their anticancer potential. Studies have shown that modifications in the quinoline structure can enhance cytotoxicity against cancer cell lines. For example, related compounds have been tested for their ability to induce apoptosis in various cancer cell lines, showing promising results in preclinical models .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinolines act as enzyme inhibitors, impacting pathways critical for microbial survival and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells .
  • Interference with Cell Signaling Pathways : Quinoline derivatives may disrupt key signaling pathways involved in cell growth and survival.

Case Studies

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various quinoline derivatives, including those structurally similar to our compound. The results indicated a strong correlation between structural features and antibacterial potency, with some compounds achieving MIC values below 10 μg/mL against resistant strains .
  • Anticancer Research : In vitro studies demonstrated that a series of trifluoromethyl-substituted quinolines exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Data Table

Property Value
Molecular FormulaC17H14BrF3N2S
Molecular Weight484.26 g/mol
Antibacterial MIC (Staphylococcus)3.12 - 12.5 μg/mL
Cytotoxicity (Breast Cancer Cells)IC50 < 10 μM

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrF3NS/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWPEHBFSMCXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=C(C=C3)Br)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.